molecular formula C6H9NO B12449108 3-Azabicyclo[3.2.0]heptan-2-one

3-Azabicyclo[3.2.0]heptan-2-one

Cat. No.: B12449108
M. Wt: 111.14 g/mol
InChI Key: HZOXLGTZNQCUPO-UHFFFAOYSA-N
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Description

3-Azabicyclo[320]heptan-2-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.0]heptan-2-one typically involves the catalytic hydrogenation of substituted pyrroles followed by cyclization. One common method starts with the substitution of pyrrole at the 2- and 5-carbon atoms, followed by catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives. The cyclization is then achieved using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic chemistry and drug development .

Scientific Research Applications

3-Azabicyclo[3.2.0]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s structure allows it to bind effectively to these receptors, influencing their activity and leading to various biological effects. The pathways involved include modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[320]heptan-2-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-azabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXLGTZNQCUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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